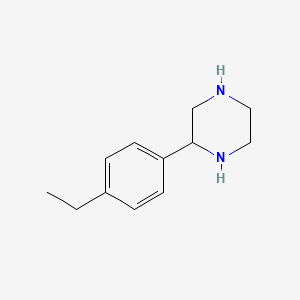

2-(4-Ethylphenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-10-3-5-11(6-4-10)12-9-13-7-8-14-12/h3-6,12-14H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPMLIBLWBCOEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661681 | |

| Record name | 2-(4-Ethylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910444-30-3 | |

| Record name | 2-(4-Ethylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of 2-(4-Ethylphenyl)piperazine?

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Ethylphenyl)piperazine

Introduction

This compound is a substituted piperazine derivative that has garnered interest within medicinal chemistry and drug development. The piperazine ring is a common scaffold in many approved pharmaceuticals, valued for its ability to improve the pharmacokinetic properties of a molecule, such as solubility and oral bioavailability. The addition of the 4-ethylphenyl group imparts specific lipophilic and aromatic characteristics that can influence a compound's interaction with biological targets. Understanding the fundamental physicochemical properties of this molecule is, therefore, a critical first step for any research scientist or drug development professional aiming to utilize it as a building block or investigate its potential as a bioactive agent.

This guide provides a comprehensive overview of the known physicochemical properties of this compound, blending computational data with established experimental principles. It is designed to serve as a foundational resource for researchers, offering not just data, but also the context and methodologies required for its practical application and verification.

Chemical Identity and Structure

The unique properties of this compound are fundamentally derived from its molecular structure. It consists of a central piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. Attached to one of the carbon atoms (position 2) of this ring is a 4-ethylphenyl group.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 910444-30-3 | [1][] |

| Molecular Formula | C₁₂H₁₈N₂ | [1][] |

| Canonical SMILES | CCC1=CC=C(C=C1)C2CNCCN2 | [1] |

| InChI Key | XXPMLIBLWBCOEI-UHFFFAOYSA-N | [1][] |

The presence of two secondary amine groups within the piperazine ring makes the molecule basic and provides sites for hydrogen bonding, which is crucial for its solubility and interaction with biological macromolecules. The ethylphenyl substituent introduces a significant non-polar, aromatic region, which influences the molecule's lipophilicity and potential for π-π stacking interactions. The molecule is chiral at the C2 position of the piperazine ring, meaning it can exist as (R)- and (S)-enantiomers.[3]

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. They are paramount in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) profiles.

Molecular Weight and Mass

Molecular weight is a fundamental property influencing diffusion rates and the ability of a molecule to cross biological membranes.

| Property | Value | Source |

| Molecular Weight | 190.28 g/mol | [1][3] |

| Monoisotopic Mass | 190.146998583 Da | [1] |

Physical State and Appearance

While specific experimental data for this compound is not widely published, related piperazine compounds are typically crystalline solids at room temperature.[4] The parent compound, piperazine, is a white crystalline solid.[5]

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a lipid-like environment over an aqueous one. This is a critical parameter for predicting membrane permeability and oral absorption.

| Property | Value | Method | Source |

| XLogP3 | 1.5 | Computed | [1][3] |

An XLogP3 value of 1.5 indicates that this compound has a moderate degree of lipophilicity. This suggests a favorable balance between aqueous solubility and lipid membrane permeability, a desirable characteristic for many drug candidates. The ethylphenyl group contributes significantly to this lipophilicity compared to the more hydrophilic parent piperazine ring.

Acidity/Basicity (pKa)

The pKa values of a molecule determine its ionization state at a given pH. The two nitrogen atoms in the piperazine ring are basic and can be protonated. The pKa of the parent piperazine molecule is approximately 9.8 for the first protonation and 5.6 for the second. The electron-donating nature of the alkylphenyl substituent is not expected to dramatically alter these values, but precise experimental determination is necessary for accurate formulation and ADME modeling.

Solubility

Solubility in aqueous and organic media is crucial for formulation, delivery, and biological testing. The parent piperazine molecule is freely soluble in water.[4][5] The introduction of the 4-ethylphenyl group will decrease aqueous solubility due to its hydrophobic nature.

Quantitative solubility data for this compound is not widely published. A standard protocol for its determination is outlined in Section 3.

Boiling Point and Density

Physical properties such as boiling point and density are important for chemical synthesis, purification, and handling.

| Property | Value | Conditions | Source |

| Boiling Point | 324.9°C | at 760 mmHg | [] |

| Density | 0.973 g/cm³ | - | [] |

Note: These values are from a single commercial supplier and should be confirmed experimentally for critical applications.

Hydrogen Bonding and Polarity

The capacity for hydrogen bonding is a key determinant of solubility and drug-receptor interactions. The Topological Polar Surface Area (TPSA) is a useful metric for predicting transport properties.

| Property | Value | Method | Source |

| Hydrogen Bond Donor Count | 2 | Computed | [6] |

| Hydrogen Bond Acceptor Count | 2 | Computed | [1] |

| Topological Polar Surface Area | 24.1 Ų | Computed | [1] |

A TPSA of 24.1 Ų is relatively low, which is generally associated with good cell membrane permeability.

Experimental Determination of Key Properties

For researchers requiring precise, validated data, direct experimental measurement is essential. The following section outlines standard, self-validating protocols for determining critical physicochemical properties.

Determination of pKa via Potentiometric Titration

The pKa is determined by monitoring the pH of a solution of the compound as a titrant (e.g., HCl) is added. The inflection points in the resulting titration curve correspond to the pKa values.

Protocol:

-

Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water, potentially with a small amount of co-solvent like methanol if solubility is low.

-

Titration Setup: Place the solution in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add a standardized solution of 0.1 M HCl in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa values are the pH values at the half-equivalence points. The two basic nitrogens will likely yield two equivalence points.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility via Shake-Flask Method (OECD 105)

The shake-flask method is the gold standard for determining the water solubility of a compound. It involves saturating water with the compound and then measuring its concentration.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary study should confirm the time to reach equilibrium.

-

Phase Separation: Allow the solution to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully extract an aliquot of the clear, saturated supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), as piperazine derivatives can be analyzed this way.[7][8]

-

Validation: The process should be repeated at least in triplicate to ensure the result is reproducible. The presence of solid compound at the end of the experiment validates that a saturated solution was achieved.

Caption: Workflow for solubility determination by the shake-flask method.

Conclusion

The physicochemical properties of this compound define its potential utility in scientific research and drug development. Computational data provides a strong foundational profile, suggesting moderate lipophilicity and good potential for membrane permeability. However, for progression in a regulated environment, the experimental determination of key values such as pKa and aqueous solubility is non-negotiable. The protocols outlined in this guide represent standard, robust methods for obtaining these critical data points. A thorough understanding and accurate measurement of these properties are indispensable for unlocking the full potential of this and related molecules in the pursuit of new chemical entities.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-2-(4-Ethylphenyl)piperazine | C12H18N2 | CID 72209353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

The Phenylpiperazine Scaffold: A Privileged Element in Drug Design

An In-depth Technical Guide to 2-(4-Ethylphenyl)piperazine: Structure, Synthesis, and Significance in Medicinal Chemistry

Executive Summary:

The piperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties—including its basicity, conformational rigidity, and ability to engage in hydrogen bonding—allow for the fine-tuning of a compound's solubility, bioavailability, and target affinity.[3] This guide provides a detailed technical overview of a specific derivative, this compound, a compound of interest for researchers in drug discovery. We will delve into its structural characteristics, nomenclature, stereochemistry, a plausible and detailed synthetic protocol, analytical characterization, and its potential role in the development of novel therapeutics, grounded in the broader context of phenylpiperazine structure-activity relationships.

The introduction of a piperazine ring into a molecular structure can significantly modulate its pharmacokinetic and pharmacodynamic profiles.[1] The two nitrogen atoms provide sites for substitution, allowing for the creation of diverse chemical libraries, and their basicity can be critical for target engagement and improving aqueous solubility.[3][4] When fused with an aromatic system, as in the phenylpiperazine class, these compounds gain access to a wide range of biological targets, particularly within the central nervous system (CNS).[5] Arylpiperazines are well-established ligands for various G protein-coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors, making them a fertile ground for the development of antipsychotic and antidepressant agents.[5][6] The this compound structure represents a specific embodiment of this scaffold, featuring a substitution on the phenyl ring that can influence receptor selectivity and metabolic stability.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture and properties of this compound is fundamental to its application in research and development.

IUPAC Nomenclature and Structural Elucidation

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[7][] The structure consists of a piperazine ring, which is a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4.[9] This ring is substituted at the 2-position with a 4-ethylphenyl group.

The molecular formula is C₁₂H₁₈N₂.[7]

Caption: 2D Chemical Structure of this compound.

Stereochemistry

The carbon atom at the 2-position of the piperazine ring is a chiral center. Therefore, this compound can exist as a racemic mixture of two enantiomers: (2R)-2-(4-ethylphenyl)piperazine and (2S)-2-(4-ethylphenyl)piperazine.[10] In drug development, it is crucial to separate and characterize individual enantiomers, as they often exhibit different pharmacological activities and metabolic profiles.

Key Physicochemical Parameters

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. The following table summarizes key computed properties for this compound.

| Property | Value | Source |

| Molecular Weight | 190.28 g/mol | --INVALID-LINK--[7] |

| XLogP3 | 1.5 | --INVALID-LINK--[7] |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[7] |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[7] |

| Rotatable Bond Count | 2 | --INVALID-LINK--[7] |

| Exact Mass | 190.14700 g/mol | --INVALID-LINK--[7] |

| Topological Polar Surface Area | 24.1 Ų | --INVALID-LINK--[7] |

Synthesis and Purification

The synthesis of substituted phenylpiperazines can be approached through several established routes. A common and effective method involves the cyclization of a substituted aniline with bis(2-chloroethyl)amine.[11]

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound involves disconnecting the piperazine ring to reveal a key intermediate, 2-(4-ethylphenyl)aziridine, and ethylenediamine. A more practical approach, however, involves the direct cyclization of a precursor derived from 4-ethylstyrene oxide.

Caption: Retrosynthetic pathway for this compound.

Recommended Synthetic Protocol

This protocol describes a plausible multi-step synthesis starting from commercially available 4-ethylstyrene oxide and N-benzylethylenediamine.

Step 1: Synthesis of N-Benzyl-N'-(2-hydroxy-2-(4-ethylphenyl)ethyl)ethylenediamine

-

To a stirred solution of N-benzylethylenediamine (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask, add 4-ethylstyrene oxide (1.1 eq).

-

Heat the reaction mixture to reflux (approx. 78°C) and maintain for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the desired amino alcohol intermediate.

Step 2: Cyclization to form N-benzyl-2-(4-ethylphenyl)piperazine

-

Dissolve the amino alcohol intermediate from Step 1 (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF, 20 mL/mmol) under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes. Caution: Azodicarboxylates are hazardous.

-

Allow the reaction to warm to room temperature and stir for 18-24 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield the N-benzylated piperazine.

Step 3: Debenzylation to yield this compound

-

Dissolve the N-benzyl-2-(4-ethylphenyl)piperazine (1.0 eq) in methanol (15 mL/mmol).

-

Add palladium on carbon (10% w/w, ~0.1 eq) to the solution.

-

Fit the flask with a hydrogen balloon and purge the system with hydrogen gas.

-

Stir the reaction vigorously under a hydrogen atmosphere (1 atm) at room temperature for 24-48 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Purification and Characterization Workflow

Caption: Workflow for Synthesis, Purification, and Characterization.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical. The following techniques are standard for characterizing the title compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the ethylphenyl group (typically in the δ 7.0-7.5 ppm region), the protons on the piperazine ring (a complex series of multiplets in the δ 2.5-3.5 ppm region), the benzylic proton at C2, and the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃, likely around δ 2.6 and δ 1.2 ppm, respectively).[12] The two NH protons will appear as broad singlets that can be exchanged with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, the aliphatic carbons of the piperazine ring, and the ethyl group carbons.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition, with the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of 190.14700.[7] Fragmentation patterns would likely involve cleavage of the piperazine ring.[13]

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching bands (around 3300 cm⁻¹), C-H stretching for both aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹).

Role in Drug Discovery and Development

The true value of a molecule like this compound lies in its potential as a scaffold or lead compound in drug discovery.

Putative Biological Targets and Mechanism of Action

Based on the extensive literature for the arylpiperazine class, this compound is a strong candidate for interacting with monoamine neurotransmitter systems.[5]

-

Serotonin (5-HT) Receptors: Various 5-HT receptor subtypes are primary targets for arylpiperazines. The specific substitution pattern on the phenyl ring can dictate selectivity for subtypes like 5-HT₁A, 5-HT₂A, or 5-HT₇, which are implicated in depression, anxiety, and psychosis.

-

Dopamine (D) Receptors: Affinity for D₂, D₃, and D₄ receptors is also common. Dual D₂/5-HT₂A antagonists are a cornerstone of atypical antipsychotic therapy.

-

Adrenergic Receptors: Cross-reactivity with α-adrenergic receptors is frequently observed and can contribute to both therapeutic effects and side-effect profiles.

Structure-Activity Relationship (SAR) Insights

The design of this compound incorporates several features that are relevant from an SAR perspective.[3][14]

-

Phenyl Ring Substitution: The 4-ethyl group is a moderately lipophilic, electronically neutral substituent. Compared to an unsubstituted phenyl ring, the ethyl group can enhance binding affinity through van der Waals interactions in a hydrophobic pocket of a receptor. It can also influence the metabolic profile of the compound, potentially blocking a site of aromatic hydroxylation.

-

Piperazine Ring: The two nitrogen atoms are key pharmacophoric features. The secondary amines can act as hydrogen bond donors and acceptors. The N1 nitrogen is typically crucial for interacting with an acidic residue (e.g., Aspartate) in aminergic GPCRs. The N4 nitrogen is a common site for further substitution to extend the molecule towards other binding regions or to modulate pharmacokinetic properties.[4]

-

Stereochemistry at C2: The chirality at the C2 position can be critical for receptor recognition. It is highly probable that one enantiomer will display significantly higher affinity and/or efficacy for a given biological target compared to the other.

Conclusion and Future Perspectives

This compound is a well-defined chemical entity that embodies the privileged nature of the phenylpiperazine scaffold. Its structure provides a versatile platform for further chemical modification, particularly at the N4 position, to develop novel ligands with tailored selectivity and properties. The presence of the 4-ethyl group offers a specific vector for exploring hydrophobic interactions within receptor binding sites. For researchers in drug development, this compound serves as an excellent starting point or fragment for library synthesis aimed at discovering next-generation therapeutics for CNS disorders and beyond. Future work should focus on the chiral separation of its enantiomers and their subsequent pharmacological profiling to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this promising scaffold.

References

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C12H18N2 | CID 45036830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Piperazine - Wikipedia [en.wikipedia.org]

- 10. (R)-2-(4-Ethylphenyl)piperazine | C12H18N2 | CID 72209353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Ethylphenyl)piperazine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(4-Ethylphenyl)piperazine, a substituted arylpiperazine of significant interest in medicinal chemistry and drug development. Phenylpiperazine derivatives are a well-established class of compounds known for their diverse pharmacological activities, particularly targeting central nervous system (CNS) receptors.[1][2] This document details the chemical identity, physicochemical properties, a robust synthetic pathway, and state-of-the-art analytical methodologies for the characterization and quality control of this compound. Furthermore, it explores the compound's potential applications within the broader context of arylpiperazine pharmacology, offering valuable insights for researchers and professionals in the field.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a piperazine ring attached to a 4-ethylphenyl moiety.[3] The specific CAS (Chemical Abstracts Service) number assigned to the racemic mixture is 910444-30-3 .[3][4][] It is crucial for researchers to distinguish between the racemate and its individual enantiomers, such as (R)-2-(4-Ethylphenyl)piperazine, which has a distinct CAS number of 1213347-46-6 .[6]

The fundamental properties of this compound are critical for its handling, formulation, and analysis. These are summarized in the table below.

| Property | Value | Source |

| CAS Number | 910444-30-3 (for racemate) | [3][4][] |

| IUPAC Name | This compound | [3][] |

| Molecular Formula | C12H18N2 | [3][4][] |

| Molecular Weight | 190.28 g/mol | [3][6] |

| Boiling Point | 324.9°C at 760 mmHg (Predicted) | [] |

| Density | 0.973 g/cm³ (Predicted) | [] |

| InChI Key | XXPMLIBLWBCOEI-UHFFFAOYSA-N | [3][] |

| SMILES | CCC1=CC=C(C=C1)C2CNCCN2 | [3][] |

| Topological Polar Surface Area | 24.1 Ų | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

Synthesis and Purification

The synthesis of arylpiperazines can be achieved through several established routes.[7][8] A common and effective method for constructing the piperazine ring involves the cyclization of a substituted aniline with bis(2-chloroethyl)amine.[9] This approach offers high yields and operational simplicity, making it suitable for laboratory-scale synthesis.

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved via the cyclization reaction between 4-ethylaniline and bis(2-chloroethyl)amine hydrochloride under elevated temperatures. The causality behind this choice lies in the nucleophilic nature of the aniline nitrogen attacking the electrophilic carbons of the bis(2-chloroethyl)amine, leading to the formation of the heterocyclic piperazine ring.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C12H18N2 | CID 45036830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. molecularinfo.com [molecularinfo.com]

- 6. (R)-2-(4-Ethylphenyl)piperazine | C12H18N2 | CID 72209353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperazine synthesis [organic-chemistry.org]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis pathways for 2-(4-Ethylphenyl)piperazine

An In-Depth Technical Guide to the Synthesis of 2-(4-Ethylphenyl)piperazine

Abstract

The 2-arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs targeting a wide array of neurological and oncological conditions.[1][2][3] Its prevalence is due to the unique physicochemical properties conferred by the piperazine ring, which can enhance aqueous solubility and bioavailability, while the aryl substituent provides a vector for modulating target affinity and selectivity.[2] This guide provides a comprehensive overview of robust and versatile synthetic pathways to this compound, a key intermediate for drug discovery programs. We will explore classical cyclization strategies and modern C-H functionalization techniques, offering detailed experimental protocols, mechanistic insights, and comparative data to guide researchers in selecting the optimal route for their specific application.

Strategic Approaches to the 2-Arylpiperazine Core

The synthesis of 2-substituted piperazines, particularly those bearing an aryl group, can be broadly categorized into two primary strategies:

-

Ring-Closing Cyclization: Building the piperazine heterocycle from acyclic precursors. This is the most traditional and widely employed approach.

-

Direct C-H Functionalization: Introducing the aryl group onto a pre-existing piperazine ring. This represents a more modern, atom-economical strategy.

This guide will detail validated protocols from both categories, providing the rationale behind key experimental choices.

Pathway I: Classical Ring Cyclization via N,N'-Disubstituted Anilines

One of the most direct and established methods for synthesizing N-arylpiperazines involves the cyclization of a substituted aniline with bis(2-chloroethyl)amine.[1][4] This method is valued for its operational simplicity and use of readily available starting materials.

Mechanistic Rationale

The reaction proceeds via a double nucleophilic substitution mechanism. The aniline nitrogen of 4-ethylaniline first displaces one of the chlorides from bis(2-chloroethyl)amine in an initial N-alkylation step. The resulting secondary amine then undergoes an intramolecular cyclization, displacing the second chloride to form the piperazine ring. High temperatures are typically required to drive both the intermolecular and intramolecular substitution reactions to completion.[4]

Experimental Protocol: Cyclization of 4-Ethylaniline

Materials:

-

4-Ethylaniline

-

Bis(2-chloroethyl)amine hydrochloride

-

Diethylene glycol (or other high-boiling solvent)

-

Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-ethylaniline (1.0 equiv.), bis(2-chloroethyl)amine hydrochloride (1.1 equiv.), and diethylene glycol.

-

Heat the reaction mixture to 130-140°C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Acidify the aqueous solution with concentrated HCl to a pH of ~2 to protonate the desired product and unreacted amines, allowing for the removal of non-basic organic impurities.

-

Wash the acidic aqueous layer with ethyl acetate (3x). Discard the organic layers.

-

Basify the aqueous layer to a pH of >12 with a 50% NaOH solution, ensuring the solution remains cool in an ice bath.

-

Extract the deprotonated product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield this compound.

Workflow and Data Summary

| Parameter | Condition | Rationale |

| Solvent | Diethylene glycol | High boiling point allows for the necessary reaction temperature. |

| Temperature | 130-140°C | Provides sufficient thermal energy to overcome the activation barrier for the double Sₙ2 reaction.[4] |

| Workup | Acid-Base Extraction | Separates the basic amine product from neutral or acidic impurities and excess starting materials. |

| Expected Yield | 40-60% | Yields can be moderate due to potential side reactions and the harsh reaction conditions. |

Pathway II: Modern Photoredox-Mediated C-H Arylation

Recent advances in synthetic methodology allow for the direct functionalization of C-H bonds, representing a highly atom-economical approach.[3] Photoredox catalysis can be harnessed to directly couple a pre-formed piperazine ring with an aryl halide, offering a novel route to 2-arylpiperazines.[2]

Mechanistic Rationale

This proposed pathway is adapted from established photoredox C-H functionalization protocols.[2][3] The mechanism involves several key steps:

-

Excitation: A photocatalyst, such as an Iridium(III) complex, absorbs visible light and is excited to a long-lived, high-energy state.

-

Single Electron Transfer (SET): The excited photocatalyst acts as a powerful oxidant, abstracting an electron from the N-Boc-piperazine to form an amine radical cation.

-

Deprotonation: A mild base deprotonates the C-H bond adjacent to the nitrogen, generating a key α-amino radical intermediate.

-

Radical Coupling: This α-amino radical couples with an aryl radical species (generated from the aryl halide via a separate catalytic cycle or direct interaction) to form the C-C bond.

-

Rearomatization: The resulting intermediate rearomatizes to yield the final product and regenerate the catalyst.

The use of a protecting group like Boc (tert-butoxycarbonyl) on one nitrogen is crucial to control reactivity and prevent N-arylation.

Experimental Protocol: Direct C-H Arylation

Materials:

-

N-Boc-piperazine

-

1-Ethyl-4-iodobenzene

-

[Ir(ppy)₂(dtbbpy)]PF₆ (or similar Ir/Ru photocatalyst)

-

Sodium acetate (NaOAc)

-

Degassed dimethylformamide (DMF)

-

Blue LED light source (450 nm)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

To an oven-dried Schlenk tube, add N-Boc-piperazine (1.5 equiv.), 1-ethyl-4-iodobenzene (1.0 equiv.), [Ir(ppy)₂(dtbbpy)]PF₆ (1-2 mol%), and NaOAc (2.0 equiv.).

-

Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Add degassed DMF via syringe.

-

Place the reaction tube approximately 5-10 cm from a blue LED light source and stir at room temperature for 24 hours.

-

Upon completion (monitored by LC-MS), dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude N-Boc-2-(4-ethylphenyl)piperazine by flash chromatography.

-

Deprotection: Dissolve the purified intermediate in DCM and add TFA (5-10 equiv.). Stir at room temperature for 2-4 hours.

-

Concentrate the mixture under reduced pressure, re-dissolve in water, basify with NaOH, and extract with ethyl acetate to yield the final product.

Workflow and Data Summary

| Parameter | Condition | Rationale |

| Catalyst | Iridium Photocatalyst | Efficiently absorbs visible light to initiate the required single electron transfer (SET) processes.[3] |

| Atmosphere | Inert (Argon) | Prevents quenching of the excited photocatalyst and radical intermediates by oxygen. |

| Protecting Group | Boc | Directs reactivity to the C-H bond and prevents undesired N-arylation. Easily removed under acidic conditions. |

| Expected Yield | 50-75% (over 2 steps) | C-H functionalization can offer good yields under optimized conditions, though catalyst screening may be necessary. |

Pathway III: Decarboxylative Annulation

A highly elegant and convergent strategy involves the visible-light-promoted decarboxylative annulation between a glycine-based diamine and an aldehyde.[5] This method constructs the substituted piperazine ring in a single step from simple, readily available precursors.

Mechanistic Rationale

Adapted from the work of Gueret et al., this protocol utilizes photoredox catalysis to generate an α-amino radical from a glycine-derived diamine.[5]

-

The diamine and 4-ethylbenzaldehyde first condense to form an intermediate imine.

-

Simultaneously, the photocatalyst, upon excitation by visible light, facilitates the decarboxylation of the glycine moiety, generating a nucleophilic α-amino radical.

-

This radical undergoes a 6-endo-trig cyclization onto the imine.

-

The resulting radical intermediate is then reduced and protonated during workup to afford the final 2-arylpiperazine product.

This approach offers excellent control over the substitution pattern and proceeds under exceptionally mild conditions.

Experimental Protocol: Decarboxylative Annulation

Materials:

-

N-(2-aminoethyl)glycine (or suitable protected derivative)

-

4-Ethylbenzaldehyde

-

[Ir(ppy)₂(dtbpy)]PF₆ (or 4CzIPN as an organic photocatalyst)

-

Mild base (e.g., K₂CO₃)

-

Degassed Acetonitrile (MeCN)

-

Blue LED light source (450 nm)

Procedure:

-

In an inert atmosphere glovebox or Schlenk line, combine N-(2-aminoethyl)glycine (1.2 equiv.), 4-ethylbenzaldehyde (1.0 equiv.), the photocatalyst (1-5 mol%), and K₂CO₃ (1.5 equiv.) in a reaction vessel.

-

Add degassed acetonitrile and seal the vessel.

-

Irradiate the stirred mixture with a blue LED light source at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS. Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to isolate this compound.

Workflow and Data Summary

| Parameter | Condition | Rationale |

| Key Reagents | Glycine-based diamine, Aldehyde | Readily available and diverse precursors allow for modular synthesis of various analogs. |

| Catalysis | Visible-light photoredox | Enables the reaction to proceed under very mild conditions (room temperature), increasing functional group tolerance.[5] |

| Key Step | Decarboxylative Cyclization | A convergent and efficient method to form the substituted piperazine ring in a single step. |

| Expected Yield | 60-85% | This modern annulation method is reported to provide good to excellent yields.[5] |

Conclusion and Outlook

The synthesis of this compound can be accomplished through several distinct and effective pathways. The classical cyclization of 4-ethylaniline with bis(2-chloroethyl)amine remains a viable, albeit harsh, method suitable for large-scale production where cost of starting materials is a primary driver. For research and development settings, modern photoredox-catalyzed methods offer significant advantages. Direct C-H arylation provides an intriguing, atom-economical route, while the decarboxylative annulation strategy stands out for its mild conditions, convergence, and high efficiency. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, available starting materials, desired purity, and tolerance for harsh reaction conditions. The continued development of C-H functionalization and photoredox catalysis is expected to provide even more efficient and sustainable methods for the synthesis of this important pharmaceutical scaffold in the future.

References

- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperazine synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Predicted Mechanism of Action of 2-(4-Ethylphenyl)piperazine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive analysis of the predicted mechanism of action for the novel compound 2-(4-Ethylphenyl)piperazine. Lacking direct empirical data in the public domain, this guide synthesizes information from structure-activity relationships (SAR) of the well-characterized phenylpiperazine class of molecules to formulate a primary hypothesis. We predict that this compound functions as a multi-target ligand with a significant affinity for dopamine D2 and serotonin 5-HT2A receptors, likely acting as an antagonist. This guide outlines the scientific rationale for this prediction and provides a detailed roadmap for its experimental validation, including in-vitro binding and functional assays. Our objective is to furnish drug development professionals with a robust, scientifically-grounded framework to initiate the investigation of this compound's therapeutic potential.

Introduction: The Phenylpiperazine Scaffold as a Privileged Structure in Neuropharmacology

The phenylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of G-protein coupled receptors (GPCRs), particularly within the central nervous system (CNS). Compounds incorporating this structure are prevalent in therapeutics for psychiatric and neurological disorders, exhibiting activities as antipsychotics, antidepressants, and anxiolytics. The versatility of the phenylpiperazine core allows for fine-tuning of receptor affinity and functional activity through specific substitutions on both the phenyl ring and the piperazine nitrogen.

The subject of this guide, this compound, is a distinct molecule within this class. Its structure features an ethyl group at the para-position of the phenyl ring. While specific pharmacological data for this exact compound is not currently available in peer-reviewed literature, its structural analogy to well-known psychoactive agents allows for the formulation of a strong, evidence-based hypothesis regarding its mechanism of action.

Predicted Mechanism of Action: A Multi-Target Receptor Antagonist Profile

Based on extensive structure-activity relationship (SAR) data from the phenylpiperazine class, we hypothesize that this compound acts as a ligand for monoaminergic receptors. The specific substitution pattern suggests a primary interaction with dopamine and serotonin receptors.

Primary Hypothesis: Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism

The core hypothesis is that this compound possesses significant antagonist activity at both the dopamine D2 and serotonin 5-HT2A receptors. This dual-target occupancy is a hallmark of atypical (or second-generation) antipsychotics, which are known for their efficacy in treating psychosis with a reduced incidence of extrapyramidal side effects compared to typical antipsychotics.

-

Dopamine D2 Receptor Interaction: The phenylpiperazine scaffold is a classic pharmacophore for D2 receptor ligands. The ethyl group at the 4-position of the phenyl ring is expected to enhance lipophilicity, facilitating blood-brain barrier penetration, and to fit within the hydrophobic pocket of the D2 receptor's binding site. Antagonism at this receptor is the primary mechanism for alleviating the positive symptoms of schizophrenia.

-

Serotonin 5-HT2A Receptor Interaction: Many atypical antipsychotics exhibit a higher affinity for the 5-HT2A receptor than for the D2 receptor. This 5-HT2A antagonism is thought to contribute to efficacy against negative symptoms and to mitigate the motor side effects associated with D2 blockade. The electronic and steric properties conferred by the 4-ethylphenyl group are consistent with substitutions known to promote high-affinity binding to the 5-HT2A receptor.

This predicted dual-antagonist profile suggests a potential therapeutic application for this compound in conditions characterized by dopaminergic and serotonergic dysregulation, such as schizophrenia or bipolar disorder.

Secondary and Off-Target Predictions

Beyond the primary targets, the phenylpiperazine scaffold is known for its promiscuity. Therefore, a comprehensive characterization must also investigate potential interactions with other receptors, which could contribute to the compound's overall pharmacological profile or potential side effects.

| Receptor/Transporter Target | Predicted Interaction | Rationale | Potential Clinical Implication |

| Serotonin 5-HT1A Receptor | Partial Agonist | A common feature of arylpiperazines; may contribute to anxiolytic or antidepressant effects. | Anxiolysis, mood regulation |

| Adrenergic α1/α2 Receptors | Antagonist | Phenylpiperazines often show affinity for adrenergic receptors. | Orthostatic hypotension, sedation |

| Histamine H1 Receptor | Antagonist | Common off-target effect for CNS-active drugs. | Sedation, weight gain |

| Serotonin Transporter (SERT) | Weak Inhibitor | Less common for this specific scaffold, but possible. | Antidepressant activity |

Proposed Experimental Validation Workflow

To empirically test the hypothesized mechanism of action, a tiered experimental approach is recommended, beginning with in-vitro receptor profiling and progressing to functional assays.

subgraph "cluster_0" { label="Phase 1: In-Vitro Profiling"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

subgraph "cluster_1" { label="Phase 2: Functional Characterization"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

D -> E [label="Prioritized Targets", color="#4285F4", fontcolor="#4285F4"];

subgraph "cluster_2" { label="Phase 3: Downstream Signaling"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

} }

Caption: Tiered workflow for validating the mechanism of action.Protocol: In-Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the primary hypothesized targets (Dopamine D2, Serotonin 5-HT2A) and a panel of secondary/off-targets.

Methodology:

-

Membrane Preparation: Utilize commercially available cell membranes or prepare membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293-hD2R, CHO-K1-h5HT2AR).

-

Assay Buffer Preparation: Prepare a binding buffer specific to the receptor being assayed. For example, for D2 receptors: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Competition Binding Reaction:

-

In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A) at its approximate Kd concentration, and a range of concentrations of the test compound (this compound), typically from 10 µM down to 0.1 nM in a serial dilution.

-

Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled ligand, e.g., 10 µM Haloperidol for D2).

-

-

Incubation: Incubate the plates at an appropriate temperature and duration to reach equilibrium (e.g., 60 minutes at room temperature).

-

Harvesting: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer to reduce non-specific binding.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

-

Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: In-Vitro Functional Assays (cAMP and Calcium Flux)

Objective: To determine the functional activity (antagonism, agonism) and potency (IC50) of this compound at D2 and 5-HT2A receptors.

Methodology for D2 Receptor (cAMP Assay):

-

Cell Culture: Use a cell line expressing the human D2 receptor, which is coupled to Gi, an inhibitory G-protein (e.g., CHO-hD2R).

-

Assay Principle: Activation of Gi-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist will block the agonist-induced decrease in cAMP.

-

Procedure:

-

Plate the cells in a 96-well plate and grow to confluence.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

To test for antagonist activity, add varying concentrations of this compound, followed by a fixed, sub-maximal (EC80) concentration of a known D2 agonist (e.g., Quinpirole). Also include a forskolin challenge to stimulate adenylyl cyclase, against which the agonist's inhibition can be measured.

-

Incubate for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

-

Data Analysis: Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve and calculate the IC50 for antagonism.

Methodology for 5-HT2A Receptor (Calcium Flux Assay):

-

Cell Culture: Use a cell line expressing the human 5-HT2A receptor, which is coupled to Gq (e.g., HEK-h5HT2AR).

-

Assay Principle: Activation of Gq-coupled receptors stimulates phospholipase C, leading to an increase in intracellular calcium (Ca2+). An antagonist will block this agonist-induced Ca2+ release.

-

Procedure:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

To test for antagonist activity, add varying concentrations of this compound to the wells.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR).

-

Inject a fixed, sub-maximal (EC80) concentration of a known 5-HT2A agonist (e.g., Serotonin or α-methylserotonin) and immediately measure the fluorescence signal over time.

-

-

Data Analysis: Plot the peak fluorescence response against the log concentration of the test compound to determine the IC50 for antagonism.

Predicted Signaling Pathway

The hypothesized dual antagonism would modulate two critical neurotransmitter systems.

subgraph "cluster_D2R" { label="Dopamine D2 Receptor (Gi-coupled)"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

subgraph "cluster_5HT2AR" { label="Serotonin 5-HT2A Receptor (Gq-coupled)"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"];

}

Compound [label="this compound", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Compound -> D2R; Compound -> SHT2AR; }

Caption: Predicted blockade of D2 and 5-HT2A signaling pathways.Conclusion and Future Directions

The structural features of this compound strongly suggest a pharmacological profile consistent with that of a multi-target atypical antipsychotic agent, with primary antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The experimental framework detailed in this guide provides a clear and robust path for the empirical validation of this hypothesis. Successful confirmation of this predicted mechanism of action would position this compound as a promising lead compound for further preclinical development in the treatment of psychotic disorders. Subsequent investigations should focus on ADME-Tox profiling, in-vivo animal models of psychosis, and further SAR studies to optimize potency and selectivity.

An In-depth Technical Guide to the Pharmacological Investigation of 2-(4-Ethylphenyl)piperazine

Introduction

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, particularly in the discovery of novel therapeutics for central nervous system (CNS) disorders.[1][2][3] These compounds are privileged structures, known to interact with a wide array of biogenic amine receptors, including serotonergic, dopaminergic, and adrenergic systems.[1][2] This guide focuses on a specific, yet under-characterized derivative, 2-(4-Ethylphenyl)piperazine. We will provide a comprehensive roadmap for its pharmacological evaluation, from initial in vitro profiling to in vivo functional assessment. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential therapeutic applications of this molecule.

Chemical Profile of this compound

This compound is a small molecule with the chemical formula C12H18N2.[4] Its structure features a piperazine ring directly attached to a phenyl group, which is substituted with an ethyl group at the para position. The piperazine moiety, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is a versatile pharmacophore that can be readily modified to modulate a compound's physicochemical and pharmacological properties.[5][6]

| Property | Value | Source |

| Molecular Formula | C12H18N2 | PubChem[4] |

| Molecular Weight | 190.28 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| SMILES | CCC1=CC=C(C=C1)C2CNCCN2 | PubChem[4] |

| InChIKey | XXPMLIBLWBCOEI-UHFFFAOYSA-N | PubChem[4] |

The presence of the basic nitrogen atoms in the piperazine ring suggests that this compound will be ionizable at physiological pH, a key characteristic for potential interactions with G-protein coupled receptors (GPCRs).[2] The ethyl substitution on the phenyl ring is expected to influence its lipophilicity and potentially its binding affinity and selectivity for various receptors.

Predicted Pharmacological Profile and Potential Targets

Based on the extensive literature on phenylpiperazine derivatives, we can predict a likely pharmacological profile for this compound. These compounds frequently exhibit affinity for dopamine (D2, D3), serotonin (5-HT1A, 5-HT2A, 5-HT2C), and adrenergic (α1) receptors.[1][2][3][7] The specific substitutions on the phenyl ring and the piperazine nitrogen significantly influence the affinity and selectivity for these targets.

Hypothesized Primary Targets:

-

Dopamine D2/D3 Receptors: Many N-phenylpiperazine analogs are known to bind to D2 and D3 receptors.[7] The nature of the substituent on the phenyl ring can modulate the D2 versus D3 selectivity.

-

Serotonin 5-HT1A and 5-HT2A/2C Receptors: Phenylpiperazines are a well-established class of serotonergic agents.[3] The substitution pattern on the phenyl ring is a critical determinant of affinity for different 5-HT receptor subtypes.

-

Adrenergic α1 Receptors: A number of phenylpiperazine derivatives show significant affinity for α1-adrenoceptors.[2]

The following table outlines the predicted receptor binding affinities (Ki in nM) for this compound based on structure-activity relationships (SAR) of analogous compounds. These are hypothetical values that require experimental validation.

| Receptor Target | Predicted Ki (nM) | Rationale |

| Dopamine D2 | 10 - 100 | Phenylpiperazine core is a known D2 ligand.[7] |

| Dopamine D3 | 5 - 50 | Often higher affinity for D3 over D2 in this class.[7] |

| Serotonin 5-HT1A | 1 - 20 | A primary target for many phenylpiperazines.[3] |

| Serotonin 5-HT2A | 20 - 200 | Generally moderate to high affinity.[3] |

| Serotonin 5-HT2C | 15 - 150 | Often targeted by this scaffold.[3] |

| Adrenergic α1 | 5 - 75 | Common off-target or primary target activity.[2] |

In Vitro Pharmacological Characterization Workflow

A systematic in vitro evaluation is essential to elucidate the pharmacological profile of this compound. This involves an initial broad screening against a panel of CNS receptors, followed by more detailed characterization of high-affinity targets.

Experimental Workflow for In Vitro Characterization

Caption: In Vitro Characterization Workflow for this compound.

Detailed Methodologies

1. Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for a range of CNS receptors.

-

Methodology:

-

Initial Screening: A broad competitive binding assay against a panel of GPCRs, ion channels, and transporters is recommended (e.g., Eurofins SafetyScreen or similar). This will identify the primary targets and potential off-target liabilities.

-

Saturation and Competition Binding Assays: For high-affinity targets identified in the initial screen, detailed radioligand binding assays should be performed.[8][9]

-

Membrane Preparation: Membranes from cells expressing the receptor of interest are prepared.

-

Assay Conditions: Membranes are incubated with a specific radioligand and varying concentrations of this compound.

-

Detection: The amount of bound radioligand is quantified using a scintillation counter.

-

Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

-

2. Functional Assays

-

Objective: To determine the functional activity of this compound at its high-affinity targets (i.e., whether it is an agonist, antagonist, or inverse agonist).[10][11]

-

Methodologies: The choice of assay depends on the G-protein coupling of the receptor.[11]

-

cAMP Assays (for Gs- and Gi-coupled receptors):

-

Cells expressing the target receptor are treated with varying concentrations of this compound.

-

For antagonist activity determination, cells are co-incubated with a known agonist.

-

Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).

-

Data are plotted to generate concentration-response curves and determine EC50 (for agonists) or IC50 (for antagonists).

-

-

Calcium Flux Assays (for Gq-coupled receptors):

-

Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye.

-

Cells are treated with varying concentrations of this compound.

-

Changes in intracellular calcium levels are measured using a fluorescence plate reader.

-

Concentration-response curves are generated to determine EC50 or IC50 values.

-

-

β-Arrestin Recruitment Assays:

-

These assays, such as the Tango or PathHunter assays, measure the recruitment of β-arrestin to the activated GPCR.[10]

-

This provides information on a G-protein-independent signaling pathway and can reveal biased agonism.

-

-

Signaling Pathway for a Gq-Coupled Receptor

Caption: A typical Gq-coupled receptor signaling pathway.

In Vivo Pharmacological Evaluation

Once the in vitro profile of this compound is established, in vivo studies are necessary to assess its physiological effects and therapeutic potential.[12][13] The choice of animal models and behavioral assays will be guided by the in vitro findings.

Experimental Workflow for In Vivo Evaluation

Caption: In Vivo Evaluation Workflow for this compound.

Detailed Methodologies

1. Preliminary In Vivo Studies

-

Pharmacokinetics (PK): Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in rodents. This is crucial for establishing a rational dosing regimen.

-

Blood-Brain Barrier (BBB) Penetration: Assess the ability of the compound to cross the BBB, a prerequisite for CNS activity.[14] This can be measured by comparing compound concentrations in brain and plasma.

-

Tolerability Studies: Conduct dose-ranging studies to determine the maximum tolerated dose (MTD) and to identify any acute adverse effects.[15]

2. Efficacy Models

The selection of efficacy models will depend on the in vitro pharmacology. For example:

-

If the compound is a potent 5-HT1A agonist:

-

If the compound is a potent D2/D3 antagonist:

-

Psychosis Models: The amphetamine- or MK-801-induced hyperlocomotion models can be used to assess antipsychotic-like potential.[13]

-

3. Biomarker and Target Engagement Studies

-

In Vivo Microdialysis: This technique can be used to measure changes in neurotransmitter levels in specific brain regions following drug administration, providing evidence of target engagement.[13]

-

Ex Vivo Receptor Occupancy: This method determines the percentage of target receptors occupied by the drug at a given dose.

Conclusion and Future Directions

This technical guide outlines a comprehensive and systematic approach to characterizing the pharmacological profile of this compound. By following the proposed in vitro and in vivo workflows, researchers can elucidate its mechanism of action, identify its primary molecular targets, and assess its potential as a novel therapeutic agent for CNS disorders. The data generated will not only define the properties of this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the phenylpiperazine class of compounds. Successful characterization could pave the way for lead optimization and further preclinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C12H18N2 | CID 45036830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. mdpi.com [mdpi.com]

- 8. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. medicilon.com [medicilon.com]

- 13. sygnaturediscovery.com [sygnaturediscovery.com]

- 14. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmaron.com [pharmaron.com]

Spectroscopic Characterization of 2-(4-Ethylphenyl)piperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-(4-Ethylphenyl)piperazine, both ¹H and ¹³C NMR will provide critical information about the number and connectivity of atoms.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at a frequency of 100 MHz or higher. Proton decoupling should be used to simplify the spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign proton and carbon signals and confirm connectivity.[1]

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts for this compound are presented in Table 1. These predictions are based on the analysis of similar phenylpiperazine derivatives and substituted aromatic compounds.[1][2][3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Ethyl Group | |||

| -CH₃ | ~1.25 (t, 3H, J ≈ 7.6 Hz) | ~15 | Triplet due to coupling with adjacent CH₂ |

| -CH₂- | ~2.65 (q, 2H, J ≈ 7.6 Hz) | ~28 | Quartet due to coupling with adjacent CH₃ |

| Aromatic Ring | AA'BB' spin system expected for para-substitution | ||

| H-2', H-6' | ~7.20 (d, 2H, J ≈ 8.0 Hz) | ~128 | |

| H-3', H-5' | ~7.30 (d, 2H, J ≈ 8.0 Hz) | ~129 | |

| C-1' | - | ~144 | Quaternary carbon, attached to ethyl group |

| C-4' | - | ~138 | Quaternary carbon, attached to piperazine |

| Piperazine Ring | Signals may be broad due to ring conformational exchange | ||

| H-2 | ~4.0 (dd, 1H) | ~60 | Methine proton adjacent to the phenyl ring |

| H-3, H-5 (axial & equatorial) | ~2.9 - 3.2 (m, 4H) | ~45, ~50 | Complex multiplets due to axial/equatorial environments |

| H-6 (axial & equatorial) | ~2.8 - 3.0 (m, 2H) | ~46 | |

| N-H | ~1.5 - 2.5 (br s, 2H) | - | Broad singlet, chemical shift is solvent and concentration dependent |

t = triplet, q = quartet, d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet

Interpretation of NMR Spectra

The ¹H NMR spectrum is expected to show distinct regions for the aliphatic ethyl group protons, the aromatic protons of the 4-ethylphenyl ring, and the protons of the piperazine ring. The ethyl group should present a characteristic triplet for the methyl protons and a quartet for the methylene protons. The aromatic region will likely display a pair of doublets, typical of a 1,4-disubstituted benzene ring. The piperazine ring protons will appear as a series of complex multiplets due to their different chemical environments and spin-spin coupling. The N-H protons will likely appear as a broad singlet that may exchange with D₂O.

The ¹³C NMR spectrum will show the corresponding carbon signals. The number of signals will reflect the symmetry of the molecule. The two carbons of the ethyl group will be in the aliphatic region. The aromatic region will show four signals for the six carbons of the phenyl ring due to symmetry. The piperazine ring will exhibit three or four distinct signals for its four carbon atoms, depending on the rate of conformational exchange.

Caption: Predicted ¹H and ¹³C NMR assignments for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) is a suitable method for this compound, as it is a soft ionization technique that will likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which will result in more extensive fragmentation.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments.

-

Tandem MS (MS/MS): To further elucidate the fragmentation pathways, tandem mass spectrometry can be performed on the protonated molecular ion.

Predicted Fragmentation Pattern

The molecular weight of this compound (C₁₂H₁₈N₂) is 190.28 g/mol .[4] The expected fragmentation patterns are based on the known behavior of phenylpiperazines and compounds with ethylbenzene moieties.[5][6][7][8]

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment | Notes |

| 191 | [M+H]⁺ | Protonated molecular ion |

| 175 | [M-CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 162 | [M-C₂H₄]⁺ | Loss of ethylene via McLafferty rearrangement |

| 119 | [C₈H₉N]⁺ | Cleavage of the piperazine ring |

| 105 | [C₈H₉]⁺ | Ethylphenyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of the ethylphenyl cation |

| 70 | [C₄H₈N]⁺ | Fragment from the piperazine ring |

| 56 | [C₃H₆N]⁺ | Fragment from the piperazine ring |

Interpretation of Mass Spectrum

The ESI mass spectrum is expected to show a base peak at m/z 191, corresponding to the protonated molecule [M+H]⁺. The EI mass spectrum will likely show a molecular ion peak at m/z 190, along with several fragment ions. The fragmentation will likely be initiated by cleavage of the C-C bond in the ethyl group or by cleavage of the bonds within the piperazine ring. The presence of ions at m/z 105 and 91 would be indicative of the 4-ethylphenyl group. Fragments at m/z 70 and 56 are characteristic of the piperazine ring.[5][6]

Caption: Predicted major fragmentation pathways for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet, a Nujol mull, or as a thin film on a salt plate (e.g., NaCl or KBr). For a solution spectrum, a suitable solvent that does not have interfering absorptions in the regions of interest should be used (e.g., CCl₄).

-

Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The expected IR absorption bands for this compound are based on the characteristic frequencies of the functional groups present.[11][12][13]

Table 3: Predicted Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Intensity |

| 3300 - 3500 | N-H stretch (piperazine) | Medium |

| 3000 - 3100 | C-H stretch (aromatic) | Medium |

| 2800 - 3000 | C-H stretch (aliphatic - ethyl & piperazine) | Strong |

| ~1610, ~1515, ~1460 | C=C stretch (aromatic ring) | Medium to Strong |

| ~1450 | C-H bend (aliphatic) | Medium |

| ~1250 | C-N stretch (aromatic amine) | Strong |

| ~1130 | C-N stretch (aliphatic amine) | Medium |

| ~820 | C-H out-of-plane bend (para-disubstituted aromatic) | Strong |

Interpretation of IR Spectrum

The IR spectrum of this compound is expected to show a broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amines in the piperazine ring. The C-H stretching vibrations of the aromatic ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group and piperazine ring will be observed just below 3000 cm⁻¹. The presence of the aromatic ring will be confirmed by the characteristic C=C stretching absorptions in the 1460-1610 cm⁻¹ region. A strong band around 820 cm⁻¹ would be indicative of the 1,4-disubstitution pattern of the phenyl ring. The C-N stretching vibrations will be visible in the fingerprint region.

References

- 1. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 6. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Ethylphenyl)piperazine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Key Piperazine Moiety

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very bedrock upon which successful formulation, efficacy, and safety are built. This guide is dedicated to a molecule of significant interest: 2-(4-Ethylphenyl)piperazine. As a member of the piperazine class, a scaffold prevalent in numerous therapeutic agents, its behavior in solution and under stress dictates its journey from a candidate molecule to a viable therapeutic.[1][2][3]

This document eschews a rigid, one-size-fits-all template. Instead, it is structured to provide a logical and practical workflow for the comprehensive evaluation of this compound's solubility and stability. We will delve into not just the "how" but, more critically, the "why" behind the experimental designs, grounding our protocols in the principles of scientific integrity and regulatory expectations. Every procedure outlined herein is designed to be a self-validating system, ensuring that the data generated is robust, reliable, and readily applicable to your research and development endeavors.

Section 1: Core Physicochemical Attributes of this compound

Before embarking on experimental assessments, a foundational understanding of the molecule's intrinsic properties is essential. This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[4] The presence of the ethylphenyl group significantly influences its lipophilicity and, consequently, its solubility and interaction with biological membranes.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂ | --INVALID-LINK--[5] |

| Molecular Weight | 190.28 g/mol | --INVALID-LINK--[5] |

| XLogP3 | 1.5 | --INVALID-LINK--[5] |

| Appearance | White to off-white crystalline powder (predicted) | Inferred from similar compounds |

Note: As of the time of this writing, extensive public domain data on the specific physicochemical properties of this compound is limited. The information presented is a combination of computed data and predictions based on structurally related compounds.

Section 2: A Deep Dive into the Solubility of this compound

Solubility is a critical determinant of a drug's bioavailability and manufacturability.[6] This section will guide you through the theoretical considerations and practical methodologies for comprehensively characterizing the solubility of this compound.

Theoretical Considerations: Predicting Solubility Behavior

The structure of this compound, with its basic piperazine ring and lipophilic ethylphenyl group, suggests a pH-dependent aqueous solubility. In acidic environments, the nitrogen atoms of the piperazine ring will be protonated, increasing polarity and enhancing aqueous solubility. Conversely, in neutral to basic conditions, the free base form will predominate, leading to lower aqueous solubility. Its predicted XLogP3 of 1.5 indicates a moderate lipophilicity, suggesting that it will likely exhibit solubility in a range of organic solvents.[5]

Experimental Determination of Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given solvent and is a crucial parameter for formulation development.[7][8] The shake-flask method is the most reliable technique for this determination.

Objective: To determine the thermodynamic solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-